molecular formula C12H12BrN B2747793 1-Isopropyl-4-bromoisoquinoline CAS No. 1821161-32-3

1-Isopropyl-4-bromoisoquinoline

Cat. No.: B2747793
CAS No.: 1821161-32-3
M. Wt: 250.139
InChI Key: CVVPJKMSIQTNQP-UHFFFAOYSA-N
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Description

1-Isopropyl-4-bromoisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring The compound this compound is characterized by the presence of an isopropyl group at the first position and a bromine atom at the fourth position of the isoquinoline ring

Scientific Research Applications

1-Isopropyl-4-bromoisoquinoline has several applications in scientific research:

Safety and Hazards

4-Bromoisoquinoline is considered hazardous. It may cause eye and skin irritation and may cause respiratory and digestive tract irritation. In case of contact, it is advised to wash off immediately with soap and plenty of water .

Mechanism of Action

Target of Action

1-Isopropyl-4-bromoisoquinoline is a type of isoquinoline, a class of compounds known to interact with various targets, including topoisomerase II and DNA . The primary targets of this compound are likely to be similar, given its structural similarity to other isoquinolines .

Mode of Action

It is known that isoquinolines can bind in the major or minor groove of dna . They can form DNA-intercalated molecular complexes, which are stabilized via hydrophobic interactions, hydrogen bonding, and/or van der Waals forces . The presence of nitrogen-bearing side chains in specific positions of their skeletons improves binding affinity and enhances solubility under physiological conditions .

Biochemical Pathways

Given the known targets of isoquinolines, it is likely that this compound affects pathways related to dna replication and cell division .

Pharmacokinetics

The bromine atom introduced into the products makes the methodology more attractive for organic synthesis , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is likely to be cytotoxic, given the known effects of similar isoquinoline compounds . These compounds have shown sufficient activity in human non-small cell lung cancer lines to be worthy of further study .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the cyclisation of alkynyl benzyl azides, a key step in the synthesis of 4-bromoisoquinolines . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Isopropyl-4-bromoisoquinoline are not well-studied. It is known that isoquinolines, a class of compounds to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific isoquinoline and the biomolecules involved .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known that isoquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 1-Isopropyl-4-bromoisoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene, resulting in 4-bromoisoquinoline

Industrial production methods for such compounds often involve large-scale bromination and alkylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-4-bromoisoquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Isopropyl-4-bromoisoquinoline can be compared with other isoquinoline derivatives, such as:

The presence of both the isopropyl group and the bromine atom in this compound makes it unique and potentially more versatile in various applications.

Properties

IUPAC Name

4-bromo-1-propan-2-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-8(2)12-10-6-4-3-5-9(10)11(13)7-14-12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVPJKMSIQTNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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